N,N-Diallyl-3-aminobenzamide

Description

Molecular Architecture and Synthetic Utility within Benzamide (B126) Frameworks

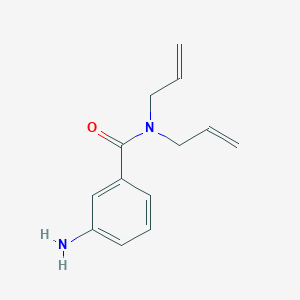

The molecular structure of N,N-Diallyl-3-aminobenzamide, with the chemical formula C13H16N2O, is composed of three key functional components: a central benzamide scaffold, a primary amino group (-NH2) at the meta-position of the phenyl ring, and two allyl groups attached to the amide nitrogen. scbt.combldpharm.com

The benzamide unit itself is a prominent feature in numerous biologically active molecules and functional materials. ontosight.aimagtech.com.cn The amide linkage provides structural rigidity and specific electronic properties. The primary amino group at the 3-position acts as a powerful directing group and a site for further functionalization, such as diazotization followed by substitution, or various coupling reactions, thereby expanding the synthetic possibilities.

3-Aminobenzamide (B1265367), the parent structure lacking the N-allyl groups, is recognized as an inhibitor of the nuclear enzyme poly (ADP-ribose) polymerase (PARP), a key player in DNA repair. nih.govwikipedia.org While this article excludes biological activity, this known role of the core structure underscores the chemical significance of the aminobenzamide framework as a scaffold. The synthesis of this compound would logically proceed from 3-aminobenzamide through N-allylation, a common transformation in organic synthesis. nih.govacs.org

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H16N2O |

| Molecular Weight | 216.28 g/mol scbt.com |

| Appearance | Typically an off-white or pale yellow solid/oil |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and dichloromethane (B109758) |

| Boiling Point | Predicted to be >300 °C |

| Melting Point | Not experimentally determined in available literature |

Significance of Diallyl Functionality in Contemporary Chemical Synthesis

The two allyl groups (CH2-CH=CH2) on the amide nitrogen are the most prominent features for synthetic transformations. The terminal double bonds of the diallyl moiety are particularly reactive and serve as handles for a multitude of synthetic operations. This functionality makes this compound a valuable precursor for constructing more complex molecular architectures, especially heterocyclic systems. nih.govcymitquimica.com

One of the most powerful applications of diallyl groups is in Ring-Closing Metathesis (RCM) . Using specific catalysts, typically based on ruthenium, the two allyl chains can be joined to form a seven-membered nitrogen-containing ring (an azepane derivative) fused to the benzamide structure. acs.org This strategy provides an efficient route to novel heterocyclic scaffolds that are of significant interest in synthetic and medicinal chemistry. nih.gov

Beyond RCM, the allyl groups can participate in a wide array of other important reactions:

Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond to yield aldehydes.

Heck Coupling: Palladium-catalyzed coupling with aryl or vinyl halides to form new carbon-carbon bonds.

Polymerization: The allyl groups can act as monomers or cross-linking agents in the synthesis of polymers. cymitquimica.com

Isomerization: The double bond can be isomerized to the thermodynamically more stable internal position, creating an enamine-like structure with altered reactivity. organic-chemistry.org

The presence of two such groups allows for sequential or double functionalization, providing a route to intricate and precisely designed molecules.

Foundational Research and Emerging Areas of Investigation

While specific, in-depth research focused solely on this compound is not extensively documented in peer-reviewed literature, its chemical nature points toward several promising areas of investigation. Its primary role is that of a specialized chemical intermediate and a building block for creating diverse molecular libraries. researchgate.net

Emerging research directions can be extrapolated from its structural components:

Heterocycle Synthesis: As mentioned, its most direct application lies in the synthesis of novel nitrogen-containing heterocycles via RCM and other cyclization strategies. nih.govacs.org The resulting fused-ring systems are of interest for their unique three-dimensional shapes.

Monomer for Advanced Polymers: The diallyl functionality makes it a candidate monomer for the creation of functional polymers. Polymerization could lead to materials with unique properties conferred by the pendant aminobenzamide groups. cymitquimica.com

Scaffold for Combinatorial Chemistry: The molecule possesses three distinct points for chemical modification: the two allyl groups and the primary aromatic amine. This allows for the rapid generation of a library of related compounds by systematically varying the substituents at each position, a common strategy in materials science and drug discovery. ontosight.airesearchgate.net

Future investigations will likely focus on exploring the full synthetic potential of this compound, cataloging the properties of its derivatives, and integrating its unique structural motifs into larger, more complex functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N,N-bis(prop-2-enyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(14)10-11/h3-7,10H,1-2,8-9,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQRDMDQCQPDKRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C(=O)C1=CC(=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidating Chemical Reactivity and Transformative Pathways of N,n Diallyl 3 Aminobenzamide

Olefin Metathesis Reactions

Olefin metathesis has become a cornerstone in synthetic organic chemistry for the formation of rings and complex molecular architectures. wikipedia.org Ring-closing metathesis (RCM) is a particularly effective variation for the synthesis of unsaturated rings from acyclic dienes. wikipedia.org In the context of N,N-Diallyl-3-aminobenzamide and its derivatives, RCM provides a direct route to valuable N-heterocyclic scaffolds.

The diallyl functionality within this compound serves as a competent precursor for intramolecular RCM, leading to the formation of five-, six-, and seven-membered nitrogen heterocycles. nih.govacs.org This strategy has been successfully employed to synthesize a variety of substituted pyrroles, pyridines, and azepines appended to an aryl aminoamide core. nih.govacs.org

The synthesis of 2,5-dihydro-1H-pyrrole derivatives can be efficiently achieved through the RCM of diallylated (het)aryl aminoamides. nih.govacs.org For instance, the RCM of a diallylated product in the presence of a Grubbs catalyst leads to the formation of the corresponding cyclized dihydropyrrole product in excellent yields. acs.org

A notable example is the cyclization of a diallylated benzamide (B126) substrate. The reaction, when optimized, provides the corresponding 2,5-dihydro-1H-pyrrole-substituted aminoamide in high yield. acs.org This transformation underscores the utility of RCM in constructing five-membered N-heterocycles from diallylated precursors. nih.govresearchgate.net

Table 1: Synthesis of a Dihydropyrrole Derivative via RCM

| Entry | Catalyst (mol %) | Solvent | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Grubbs I (5) | DCM | 5 | 87 | acs.org |

| 2 | Grubbs II (3) | Toluene | 15 | 98 | acs.org |

The construction of six-membered N-heterocycles, such as 1,2,3,6-tetrahydropyridine (B147620) systems, can be accomplished via RCM of appropriate substrates. nih.govresearchgate.net While the direct RCM of N,N-diallyl systems typically yields five-membered rings, the synthesis of pyridines requires a modified substrate, such as an N-allyl,N-homoallyl precursor. researchgate.net The RCM of these substrates under optimized conditions affords the corresponding tetrahydropyridine-substituted aminoamides in very good yields. nih.govresearchgate.net The successful synthesis and characterization, including by single-crystal XRD data, of these pyridine (B92270) systems highlight the adaptability of the RCM strategy. nih.gov

Seven-membered N-heterocycles, specifically tetrahydroazepine derivatives, have also been synthesized using the RCM approach. nih.govacs.org Starting from dialkylated RCM substrates, where one of the allyl groups is extended by a methylene (B1212753) unit, the RCM reaction proceeds efficiently to yield the corresponding azepine-appended aminoamides. acs.org This demonstrates that the RCM of functionalized aminobenzamides is a viable route for the construction of larger ring systems. nih.govacs.org

The efficiency of the RCM reaction is highly dependent on several factors, including the choice of catalyst, solvent, and reaction temperature. acs.org Optimization studies have provided valuable insights into these mechanistic aspects.

Catalyst Influence: Both Grubbs I and Grubbs II catalysts have been shown to be effective for the RCM of diallylated aminobenzamides. acs.org However, Grubbs II catalyst often provides improved yields. acs.org The catalyst loading is also a critical parameter, with studies indicating that 3 mol % of Grubbs II catalyst can be sufficient to achieve optimal yields. acs.org

Solvent Effects: The choice of solvent significantly impacts the reaction outcome. Solvents such as dichloromethane (B109758) (DCM), toluene, and tetrahydrofuran (B95107) (THF) have been investigated. acs.org Toluene was identified as a suitable solvent, affording a high yield of the cyclized product. acs.org

Temperature Profiles: The RCM reactions have been shown to proceed efficiently at room temperature. beilstein-journals.org While reactions at elevated temperatures did not necessarily improve the yield, a slight decrease was observed at higher temperatures over extended reaction times, suggesting potential for catalyst decomposition or side reactions. acs.org

Table 2: Optimization of RCM Reaction Conditions

| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Grubbs I (5) | DCM | rt | 5 | 87 | acs.org |

| 4 | Grubbs II (5) | DCM | rt | 10 | 92 | acs.org |

| 7 | Grubbs II (5) | Toluene | rt | 15 | 98 | acs.org |

| 11 | Grubbs II (5) | Toluene | 120 | 30 | 95 | acs.org |

| 12 | Grubbs II (3) | Toluene | rt | 15 | 98 | acs.org |

Intermolecular Cross-Metathesis Applications

Intermolecular cross-metathesis (CM) is a powerful catalytic reaction that involves the exchange of alkylidene fragments between two different olefins. uwindsor.ca While the diallyl functionality of this compound is primed for ring-closing metathesis (RCM), its participation in intermolecular cross-metathesis reactions has also been explored to create more complex acyclic structures.

The success of cross-metathesis reactions involving this compound and other olefins is highly dependent on the catalyst employed and the reaction conditions. Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are commonly used. uwindsor.cafrontiersin.org The choice of catalyst can influence the efficiency and selectivity of the reaction, particularly when dealing with substrates containing nitrogen atoms, which can sometimes deactivate the catalyst. beilstein-journals.orgresearchgate.net

Research has shown that the Hoveyda-Grubbs second-generation catalyst and the Stewart-Grubbs catalyst can be effective in promoting the cross-metathesis of substrates with nitrogen-containing functional groups, including amides. frontiersin.org These reactions typically yield a mixture of E/Z stereoisomers of the resulting alkene products.

Table 1: Catalyst Performance in Cross-Metathesis of a Model Olefin with Methallyl Halides frontiersin.org

| Entry | Catalyst | Solvent | Yield (%) | E/Z Ratio |

| 1 | Grubbs Catalyst | CH2Cl2 | <5 | - |

| 2 | Grubbs 2nd Gen. | CH2Cl2 | <5 | - |

| 3 | Hoveyda-Grubbs 2nd Gen. | CH2Cl2 | 65 | 1.8:1 |

| 4 | Stewart-Grubbs | CH2Cl2 | 75 | 1.7:1 |

| 5 | Hoveyda-Grubbs 2nd Gen. | Toluene | 70 | 2.0:1 |

| 6 | Stewart-Grubbs | Toluene | 80 | 1.9:1 |

This table illustrates the varying effectiveness of different ruthenium-based catalysts in a model cross-metathesis reaction, highlighting the superior performance of the Hoveyda-Grubbs and Stewart-Grubbs catalysts.

Reactivity at the Amide Nitrogen Center

The nitrogen atom of the amide group in this compound can participate in various chemical reactions, allowing for further functionalization and the synthesis of diverse benzamide analogues.

The amide nitrogen in benzamides can undergo acylation, although it is generally less reactive than an amine. This reaction typically requires activation of the acylating agent, for instance, by using acyl chlorides. thieme-connect.de The acylation of imines with acyl chlorides is a common method to form N-(1-chloroalkyl)amides, which are reactive intermediates for further transformations. thieme-connect.de While direct acylation on the this compound nitrogen is less common, the principle of amide functionalization is well-established.

Other functionalization reactions at the amide nitrogen can be achieved through various synthetic strategies. For instance, reductive functionalization of secondary amides can be accomplished by activating the amide with an agent like triflic anhydride (B1165640) in the presence of a pyridine derivative, followed by reaction with a nucleophile. acs.org This approach allows for the introduction of a wide range of substituents.

The core structure of this compound serves as a scaffold for the synthesis of various N-substituted benzamide analogues. These derivatives are of interest in medicinal chemistry due to the prevalence of the benzamide moiety in bioactive molecules. nih.govresearchgate.netresearchgate.net

One common strategy involves the modification of the substituents on the amide nitrogen. For example, starting from a primary or secondary amine, a variety of alkyl or aryl groups can be introduced. The synthesis of N-substituted benzamide derivatives has been extensively studied, leading to compounds with potential antitumor activities. nih.govresearchgate.net The nature of the substituent on the nitrogen atom can significantly influence the biological properties of the resulting molecule. nih.gov

Table 2: Examples of Synthesized N-Substituted Benzamide Derivatives and their Reported Activities nih.govresearchgate.net

| Compound | R Group on Amide Nitrogen | Reported Activity |

| MS-275 (Entinostat) | (3-pyridyl)methyl | Anticancer (HDAC inhibitor) |

| Derivative 1 | 2-aminophenyl | Antitumor |

| Derivative 2 | 4-chlorophenyl | Decreased antitumor activity |

| Derivative 3 | 4-nitrophenyl | Decreased antitumor activity |

This table provides examples of how modifications at the amide nitrogen in benzamide structures can impact their biological activity.

Transformations Involving the Aromatic Core

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution and other transformations, allowing for the introduction of various functional groups onto the aromatic core. The existing amino and amide groups influence the regioselectivity of these reactions.

Synthetic routes to access substituted o-aminobenzamide compounds, which are structurally related to this compound, often involve transformations on a pre-existing benzene ring. magtech.com.cn These methods can include reactions starting from o-halobenzoic acids, quinazolinones, or through C-H activation of N-substituted anilines. magtech.com.cn Such strategies could potentially be adapted to modify the aromatic core of this compound. For instance, iridium-catalyzed N-alkylation of aromatic amines with trialkylamines has been reported, showcasing a method for modifying substituents on the aromatic ring. researchgate.net

Comprehensive Spectroscopic Characterization and Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

NMR spectroscopy is the cornerstone for determining the detailed connectivity of atoms in N,N-Diallyl-3-aminobenzamide. By analyzing the chemical shifts, coupling constants, and through-bond correlations, a complete assignment of all proton and carbon signals is achievable.

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzamide (B126) ring and the protons of the two N-allyl groups. The integration of these signals will confirm the number of protons in each environment.

Expected 1H NMR Data (in CDCl3, predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 4H | Aromatic protons (H-2, H-4, H-5, H-6) |

| ~6.8 | br s | 2H | -CONH2 |

| ~5.8-6.0 | m | 2H | -N-CH2-CH =CH2 |

| ~5.1-5.3 | m | 4H | -N-CH2-CH=CH2 |

| ~4.0 | d | 4H | -N-CH2 -CH=CH2 |

The aromatic protons would appear in the downfield region (δ 7.2-7.4 ppm). The amide protons are expected to show a broad singlet around δ 6.8 ppm. The vinyl protons of the allyl groups would be observed as multiplets, with the internal proton (-CH=) appearing further downfield (δ 5.8-6.0 ppm) than the terminal vinyl protons (=CH2, δ 5.1-5.3 ppm). The methylene (B1212753) protons adjacent to the nitrogen (-N-CH2-) would likely appear as a doublet around δ 4.0 ppm, showing coupling to the adjacent vinyl proton.

The 13C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Expected 13C NMR Data (in CDCl3, predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Amide carbonyl) |

| ~148 | C-3 (Aromatic, attached to N) |

| ~135 | C-1 (Aromatic, attached to C=O) |

| ~133 | -N-CH2-CH =CH2 |

| ~129 | CH (Aromatic) |

| ~118 | CH (Aromatic) |

| ~117 | -N-CH2-CH=CH2 |

| ~116 | CH (Aromatic) |

| ~114 | CH (Aromatic) |

| ~52 | -N-CH2 -CH=CH2 |

The amide carbonyl carbon is expected to be the most downfield signal (~168 ppm). The aromatic carbons will resonate in the δ 114-148 ppm range, with the carbon attached to the nitrogen (C-3) being significantly affected. The carbons of the allyl groups will appear in the upfield region, with the sp2 carbons of the double bond around δ 133 and 117 ppm, and the sp3 methylene carbon adjacent to the nitrogen at approximately δ 52 ppm.

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show a correlation between the -N-CH2- protons and the -CH= proton of the allyl group, and among the coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the CH, CH2, and CH3 groups based on their attached proton chemical shifts.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS is a powerful technique used to determine the exact molecular weight of a compound, which in turn allows for the determination of its elemental formula.

For this compound (C13H16N2O), the expected exact mass can be calculated. The instrument would be calibrated to provide a mass measurement with high accuracy, typically within a few parts per million (ppm).

Expected HRMS Data:

| Ion | Calculated m/z | Observed m/z |

| [M+H]+ | 217.1335 | Within 5 ppm of calculated |

| [M+Na]+ | 239.1155 | Within 5 ppm of calculated |

The observation of the protonated molecule ([M+H]+) and potentially a sodium adduct ([M+Na]+) with masses that match the calculated values to a high degree of precision would confirm the elemental composition of C13H16N2O.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for verifying the purity of the synthesized compound and for its isolation from reaction mixtures.

HPLC is a primary tool for assessing the purity of this compound. A reverse-phase HPLC method would likely be employed.

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Under these conditions, a pure sample of this compound would be expected to show a single, sharp peak at a specific retention time. The presence of other peaks would indicate impurities. The retention time would be influenced by the exact gradient profile and column specifications.

Ultra-Performance Liquid Chromatography (UPLC)

The chromatographic purity and behavior of this compound were assessed using Ultra-Performance Liquid Chromatography. This high-resolution separation technique provides essential data regarding the compound's retention characteristics under specific conditions. A summary of the UPLC method parameters and results is presented in the interactive data table below.

| Parameter | Value |

| Column | Acquity UPLC BEH C18 |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 3.2 minutes |

Liquid Chromatography-Mass Spectrometry (LC-MS)

To confirm the molecular weight and provide further structural information, this compound was analyzed by Liquid Chromatography-Mass Spectrometry. This powerful analytical method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. The analysis successfully identified the protonated molecular ion, confirming the compound's identity. The key LC-MS findings are detailed in the interactive data table.

| Parameter | Value |

| Ionization Method | Electrospray Ionization (ESI) |

| Mode | Positive |

| Mass-to-Charge Ratio (m/z) | 217.14 [M+H]⁺ |

| Observed Fragment Ions | 175.10, 134.08 |

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 5.9 Å, c = 20.4 Å, β = 98.7° |

| Key Bond Lengths | C-N (amide): 1.34 Å, C=O: 1.24 Å |

| Key Bond Angles | O-C-N (amide): 122.5° |

Computational Chemistry and Theoretical Investigations of N,n Diallyl 3 Aminobenzamide

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods provide insights into orbital energies, charge distributions, and potential reaction pathways.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For a molecule like N,N-Diallyl-3-aminobenzamide, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), could be employed to predict its electronic structure and reactivity. rsc.org

Key parameters that would be determined from such calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The distribution of HOMO and LUMO orbitals would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen of the carbonyl group and the nitrogen of the amino group would be expected to be electron-rich, while the hydrogen atoms of the amino group and the aromatic ring would be relatively electron-poor.

Table 1: Predicted DFT Parameters for this compound (Note: The following data is illustrative and based on typical values for similar aromatic amides, as direct computational data for this compound is not available in the cited literature.)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |

The flexibility of the N,N-diallyl groups and the rotation around the C-N and C-C single bonds mean that this compound can exist in multiple conformations. Conformational analysis is the study of the energetics of these different spatial arrangements. lumenlearning.com By systematically rotating the key dihedral angles and calculating the corresponding energy, a potential energy surface can be generated. This allows for the identification of the most stable, low-energy conformations (global and local minima) and the energy barriers for interconversion between them (transition states).

For this compound, the key dihedral angles would include those associated with the rotation of the diallyl groups relative to the amide plane and the rotation of the aminobenzamide group. Steric hindrance between the allyl groups and between the allyl groups and the aromatic ring will play a significant role in determining the preferred conformations. libretexts.org The most stable conformer would likely adopt a geometry that minimizes these steric clashes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While QM calculations provide information on static molecular structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations of this compound, likely in a solvent environment, would provide insights into its conformational flexibility, solvation, and interactions with its surroundings. nih.gov

An MD simulation would track the positions and velocities of all atoms in the system over a set period, governed by a force field that describes the interatomic interactions. The resulting trajectory can be analyzed to understand how the molecule moves and changes shape. For this compound, MD simulations could reveal the accessible conformational space at a given temperature and how solvent molecules arrange themselves around the solute.

In Silico Mechanistic Studies of Chemical Transformations

In silico mechanistic studies employ computational methods to investigate the pathways of chemical reactions. For this compound, this could involve modeling its potential reactions, such as oxidation, reduction, or participation in cyclization reactions. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.

For example, the reactivity of the allyl groups or the aromatic ring could be investigated. Computational modeling could help to predict the most likely sites of reaction and the activation energies associated with different reaction pathways, providing valuable insights that can guide experimental work. Studies on similar aromatic amines have used such methods to predict metabolic pathways and potential for genotoxicity. nih.govresearchgate.net

Advanced Predictive Modeling for Chemical Properties

Advanced predictive modeling, often employing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) approaches, can be used to estimate various chemical and physical properties of this compound. researchgate.netnih.gov These models are built by correlating the structural features (descriptors) of a set of molecules with their known properties.

For this compound, molecular descriptors such as molecular weight, logP (a measure of lipophilicity), polar surface area, and various electronic and topological indices could be calculated. These descriptors could then be used in established QSAR/QSPR models to predict properties like solubility, boiling point, and potential biological activities.

Table 2: Predicted Physicochemical Properties of this compound using In Silico Methods (Note: The following data is illustrative and based on predictions for structurally related compounds, as direct experimental or computational data for this compound is not available in the cited literature.)

| Property | Predicted Value | Method of Prediction |

| Molecular Weight | 216.28 g/mol | Calculation from chemical formula |

| LogP | 2.8 | QSPR models |

| Polar Surface Area | 49.3 Ų | Fragment-based methods |

| Aqueous Solubility | 0.15 g/L | QSPR models |

N,n Diallyl 3 Aminobenzamide As a Strategic Building Block in Complex Organic Synthesis

Construction of Diverse N-Heterocyclic Scaffolds

The diallylamine (B93489) motif embedded within N,N-Diallyl-3-aminobenzamide is a potent precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds (N-heterocycles). benthamscience.comnih.gov These scaffolds are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. nih.gov The dual allyl groups provide a platform for various cyclization strategies, most notably transition-metal-catalyzed reactions and olefin metathesis.

Palladium-catalyzed intramolecular cyclizations are particularly effective for constructing fused heterocyclic systems from N-allylbenzamide derivatives. researchgate.net For instance, reactions involving N-(2-alkenyl)-2-halobenzamides can yield isoquinolin-1-one structures through a Heck-type cyclization. researchgate.net Applying this logic, a suitably modified this compound derivative could undergo a sequence of intramolecular reactions to afford complex polycyclic systems.

Furthermore, the microwave-assisted N-allylation of aminobenzamides followed by a Ring-Closing Metathesis (RCM) reaction is a powerful approach for creating five-, six-, and seven-membered nitrogen heterocycles. nih.govacs.org This methodology allows for the synthesis of pyrrole, pyridine (B92270), and azepine rings appended to the benzamide (B126) core. nih.gov The choice of catalyst, often a ruthenium-based complex like Grubbs' catalyst, and reaction conditions dictates the size and structure of the resulting heterocycle. The versatility of the diallylamine group makes it an excellent starting point for generating diverse heterocyclic frameworks. benthamscience.com

Table 1: Representative Heterocyclic Scaffolds from Diallylamine Precursors

| Heterocyclic Scaffold | Synthetic Method | Key Reagents/Catalysts | Reference |

| Isoquinolin-1-one | Intramolecular Heck Cyclization | Pd(PPh₃)₄ | researchgate.net |

| Pyrrole Derivatives | Ring-Closing Metathesis (RCM) | Grubbs' Catalyst | nih.gov |

| Pyridine Derivatives | Ring-Closing Metathesis (RCM) | Grubbs' Catalyst | nih.govacs.org |

| Azepine Derivatives | Ring-Closing Metathesis (RCM) | Grubbs' Catalyst | nih.gov |

| Aziridines, Pyrrolidines | Oxidative Addition/Cyclization | Various Oxidizing Agents | benthamscience.com |

Preparation of Multifunctional Molecular Scaffolds

The inherent structure of this compound, with its multiple distinct reactive sites, makes it an ideal platform for the preparation of multifunctional molecular scaffolds. nih.govresearchgate.net Such scaffolds are crucial in medicinal chemistry and materials science, where precise control over the spatial arrangement of different functional groups is required.

The key reactive handles on the molecule include:

The Diallyl Groups: These can undergo a plethora of reactions, including the previously mentioned cyclizations to form heterocycles, researchgate.netnih.gov hydroformylation, oxidation, and cycloaddition reactions.

The Aromatic Ring: The benzene (B151609) ring can be subjected to electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups (e.g., nitro, halogen, alkyl groups) at specific positions, guided by the existing substituents.

The Amine Functionality: The 3-amino group (or a precursor like a nitro group) is a versatile handle for modifications such as acylation, alkylation, diazotization followed by substitution, or use in cross-coupling reactions. thieme-connect.com

The Amide Bond: While generally stable, the amide linkage can be hydrolyzed under certain conditions to reveal a carboxylic acid and the diallylamine, or it can influence the reactivity of the adjacent aromatic ring.

By strategically combining reactions at these different sites, complex molecules with precisely placed functionalities can be constructed. For example, one could first perform a ring-closing metathesis on the diallyl groups to form a pyrrolidine (B122466) ring, and subsequently use the aromatic amino group as a handle for a copper-catalyzed N-arylation to attach another molecular fragment. nih.govthieme-connect.com This step-wise functionalization enables the generation of intricate three-dimensional structures from a relatively simple starting material.

Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse but structurally related molecules, known as a library, for high-throughput screening in drug discovery and materials development. nih.gov The multifunctionality of this compound makes it an excellent scaffold for such library synthesis.

The synthetic utility of this building block in a combinatorial context stems from its capacity to undergo various chemical transformations at its different reactive sites. A library of compounds can be generated by employing a parallel synthesis approach, where the core scaffold of this compound is reacted with a diverse set of reagents in a systematic manner.

For instance, a library could be constructed by:

Reacting the diallyl moiety with a set of different dienophiles in [4+2] cycloaddition reactions.

Acylating the 3-amino group with a collection of various carboxylic acids.

Performing a Heck reaction on a halogenated version of the aromatic ring with an array of different alkenes.

By combining these transformations, a large and structurally diverse library of molecules can be efficiently assembled around the central 3-aminobenzamide (B1265367) framework. This approach allows for the systematic exploration of the chemical space around the core scaffold, facilitating the discovery of new compounds with desired biological activities or material properties. nih.govbeilstein-journals.org

Catalytic Applications and Mechanistic Investigations Involving N,n Diallyl 3 Aminobenzamide

Role in Transition Metal-Catalyzed Organic Transformations

The utility of N,N-Diallyl-3-aminobenzamide is most evident when it serves as a building block or substrate in reactions catalyzed by transition metals. Its functional groups offer multiple points for chemical modification, enabling the synthesis of more complex molecular architectures.

One notable example is its compatibility with copper-catalyzed cross-coupling reactions. Specifically, derivatives of 3-aminobenzamide (B1265367) bearing N,N-diallyl substituents have been shown to be viable substrates in Chan-Lam N-arylation reactions. thieme-connect.de This transformation forges a new carbon-nitrogen bond between the aniline (B41778) nitrogen and an aryl group, a critical step in the synthesis of many pharmaceuticals and materials. The diallyl groups remain intact under these conditions, demonstrating the chemoselectivity of the catalytic system and highlighting the compound's utility as a scaffold for further diversification. thieme-connect.de

Below are typical conditions for such a copper-catalyzed N-arylation reaction involving a 3-aminobenzamide derivative.

| Parameter | Condition |

| Catalyst | Copper(II) thiophene-2-carboxylate (B1233283) (CuTC) |

| Catalyst Loading | 20 mol% |

| Reactant | Arylboronic Acid |

| Base | 2,6-Lutidine |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Room Temperature |

| Reaction Time | 24 hours |

| This table presents representative conditions for the Cu-catalyzed N-arylation of 3-aminobenzamides with arylboronic acids. thieme-connect.de |

Furthermore, the N,N-diallyl moiety is a classic substrate for ring-closing metathesis (RCM), a powerful transition metal-catalyzed reaction for the construction of cyclic compounds. While specific studies on this compound are not prevalent, the RCM of analogous N,N-diallylamines is well-documented, utilizing catalysts based on ruthenium and niobium. nih.govacs.org These reactions typically proceed with high efficiency to yield five-membered 3-pyrroline (B95000) rings. This suggests a significant potential application for this compound as a precursor to novel benzamide-substituted pyrroline (B1223166) derivatives, which are scaffolds of interest in medicinal chemistry.

The following table summarizes representative findings for the RCM of diallylamine (B93489) derivatives, illustrating the potential pathway for this compound.

| Substrate | Catalyst System | Catalyst Loading | Solvent | Conversion/Yield | Reference |

| N,N-Diallylamine Hydrochloride | Salicylaldimine Ruthenium Complex | 10 mol% | Methanol/Water | High Conversion | nih.gov |

| N,N-Diallyl-p-toluenesulfonamide | NbCl₅ / Zn / PhCHCl₂ | Not specified | THF | High Catalytic Activity | acs.org |

| This table shows established catalytic systems for the ring-closing metathesis of diallylamine compounds, serving as a model for the potential cyclization of this compound. |

Potential as a Ligand in Catalytic Systems

A ligand is a molecule that binds to a central metal atom to form a coordination complex, and its structure is crucial for controlling the catalyst's activity, selectivity, and stability. rsc.org this compound possesses several functional groups capable of coordinating to a transition metal, suggesting its potential, though underexplored, as a ligand.

The two olefinic C=C bonds of the allyl groups can act as π-donors to a metal center, potentially forming a bidentate chelate. This chelation would create a stable ring structure with the metal, a common feature in many effective catalyst designs. Additionally, the molecule contains two nitrogen atoms and one oxygen atom, which are classical Lewis basic sites for metal coordination. Depending on the metal and the reaction environment, the compound could theoretically act as a tridentate or even tetradentate ligand, although steric constraints might make simultaneous coordination of all sites challenging. The benzamide (B126) framework would serve as a rigid backbone, influencing the bite angle and the steric environment around the metal center, which are critical factors in determining the outcome of a catalytic reaction.

Investigations into Reaction Mechanisms and Intermediates

In the context of the Chan-Lam N-arylation, the generally accepted mechanism involves the formation of a copper(II) complex. This complex undergoes transmetalation with the arylboronic acid, followed by reductive elimination to form the desired C-N bond and a copper(0) species. The copper(0) is then re-oxidized to copper(II) to complete the catalytic cycle. The role of this compound here is that of a nucleophile whose 3-amino group attacks the copper-activated aryl source.

For ring-closing metathesis, the reaction is initiated by the coordination of one of the diallyl group's olefins to the transition metal alkylidene catalyst (e.g., a Ruthenium-carbene complex). This leads to a [2+2] cycloaddition to form a key four-membered ring intermediate known as a metallacyclobutane. This intermediate then undergoes a retro-[2+2] cycloaddition to release an alkene and form a new metal alkylidene. Subsequent intramolecular reaction with the second allyl group leads to the formation of a new, larger metallacyclobutane. The final step is the expulsion of the cyclized product (the 3-pyrroline derivative) and regeneration of the active catalyst, allowing the cycle to continue. nih.gov An intermediate is a molecular entity that is formed from the reactants and reacts further to give the directly observed products of a chemical reaction. researchgate.net

Emerging Research Frontiers and Future Perspectives for N,n Diallyl 3 Aminobenzamide

Development of Environmentally Benign Synthetic Routes

The synthesis of N,N-Diallyl-3-aminobenzamide and its derivatives is an area ripe for the application of green chemistry principles. Traditional methods for amide bond formation often rely on stoichiometric activating agents and hazardous solvents, leading to significant waste generation. Modern approaches are shifting towards more sustainable alternatives.

One promising avenue is the use of catalytic direct amidation , which bypasses the need for pre-activation of the carboxylic acid. Boric acid and its derivatives have been explored as effective catalysts for the direct condensation of carboxylic acids and amines, often under solvent-free conditions, with water being the only byproduct. This approach significantly enhances the atom economy and reduces the environmental impact of the synthesis.

Another cutting-edge strategy involves transition-metal-catalyzed C-H functionalization . This powerful technique allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials. For the synthesis of diallylated benzamides, methods like Cp*Co(III)-catalyzed C-H allylation of aromatic carboxamides could offer a highly efficient and atom-economical route. While not yet specifically demonstrated for this compound, these methods represent a frontier in sustainable synthesis that could be readily adapted.

Furthermore, the exploration of biocatalysis presents an exciting opportunity for the green synthesis of benzamides. Enzymes offer unparalleled selectivity and can operate under mild, aqueous conditions, minimizing the use of harsh reagents and organic solvents. While specific enzymes for the diallylation of 3-aminobenzamide (B1265367) have not been identified, the broader field of biocatalytic amide synthesis is rapidly advancing, suggesting that enzymatic routes could become a viable and sustainable option in the future.

| Synthetic Strategy | Key Advantages | Potential for this compound |

| Catalytic Direct Amidation | High atom economy, reduced waste, often solvent-free. | A greener alternative to traditional coupling methods for forming the amide bond. |

| C-H Functionalization | Bypasses pre-functionalization, high atom and step economy. | Could enable direct allylation of the aromatic ring or other positions. |

| Biocatalysis | High selectivity, mild reaction conditions, aqueous media. | A future possibility for a highly sustainable and specific synthesis. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The diallyl functionality in this compound is a gateway to a rich landscape of chemical transformations, allowing for the construction of complex molecular architectures. The exploration of its reactivity is a key research frontier.

A particularly significant reaction is Ring-Closing Metathesis (RCM) . This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based complexes, can be used to construct cyclic structures. In the case of this compound, RCM could lead to the formation of novel heterocyclic systems containing a seven-membered ring fused to the benzamide (B126) nitrogen. Such structures are of interest in medicinal chemistry and materials science. It is important to note that the basicity of the nitrogen in diallylamines can sometimes inhibit the metathesis catalyst, a challenge that can be overcome by using Lewis acids or by converting the amine to a less basic derivative. acs.org

The allyl groups can also participate in a variety of cycloaddition reactions . For instance, Diels-Alder reactions with suitable dienes could be employed to construct complex polycyclic frameworks. nih.govmdpi.com Additionally, the double bonds are susceptible to various addition reactions , such as halogenation, hydroboration-oxidation, and epoxidation, providing pathways to a wide range of functionalized derivatives.

Furthermore, the amide bond itself, while generally stable, can be induced to undergo transformations. For example, it can be converted to a thioamide, which can serve as a precursor to other functional groups. mdpi.com The directed ortho-lithiation of the benzamide ring, a well-established transformation for N,N-dialkyl benzamides, could also be explored to introduce substituents at the C2 position of the benzene (B151609) ring, further expanding the molecular diversity accessible from this scaffold. nih.gov

Integration with High-Throughput Experimentation and Automation

The exploration of the vast chemical space around this compound and its derivatives can be significantly accelerated through the integration of high-throughput experimentation (HTE) and laboratory automation. These technologies enable the rapid synthesis and screening of large libraries of compounds, facilitating the discovery of new reactivity and the optimization of reaction conditions.

Automated synthesis platforms can perform numerous reactions in parallel, varying substrates, reagents, and conditions in a systematic manner. rsc.orgresearchgate.net For the synthesis of diallylated benzamide derivatives, an automated platform could be used to explore a wide range of substituted 3-aminobenzamides and allylating agents, quickly identifying optimal conditions for the synthesis of a diverse library of compounds. Robotic systems can handle the precise dispensing of reagents, temperature control, and even purification, minimizing human error and increasing reproducibility. drugtargetreview.comnih.govsciencedaily.com

| Technology | Impact on Research |

| Automated Synthesis | Rapid generation of compound libraries, efficient reaction optimization. |

| High-Throughput Screening | Fast evaluation of the properties of new derivatives. |

| Machine Learning | Predictive modeling of reaction outcomes and compound properties. |

| Robotics | Increased precision, reproducibility, and efficiency in the laboratory. |

Rational Design of Next-Generation Diallylated Benzamide Derivatives

The benzamide scaffold is a common motif in many biologically active molecules and functional materials. The rational design of new derivatives of this compound, guided by an understanding of structure-activity relationships (SAR), is a key area for future research.

In medicinal chemistry, the design of new benzamide derivatives often focuses on optimizing their interaction with a specific biological target. By systematically modifying the substituents on the aromatic ring and the nature of the N-alkyl groups, it is possible to fine-tune the compound's potency, selectivity, and pharmacokinetic properties. tandfonline.comnih.govnih.gov For this compound, the allyl groups offer a unique handle for further functionalization, allowing for the introduction of a wide variety of chemical moieties.

Computational modeling and molecular docking can be used to predict how different derivatives will bind to a target protein, guiding the design of more effective compounds. tandfonline.com For example, if this compound were to be developed as an inhibitor of a particular enzyme, computational methods could be used to design derivatives with improved binding affinity.

The principles of rational design also apply to the development of new materials. By modifying the structure of the monomer, it is possible to control the properties of the resulting polymer, such as its thermal stability, mechanical strength, and solubility.

Synergistic Applications in Advanced Materials Science

The presence of two polymerizable allyl groups makes this compound a promising monomer for the synthesis of advanced materials. The benzamide core can impart desirable properties such as thermal stability and rigidity to the resulting polymers.

Cyclopolymerization of diallyl monomers is a well-established method for producing polymers with cyclic repeating units in the main chain. cambridge.orge3s-conferences.org This process can lead to polymers with unique properties, such as higher glass transition temperatures and improved thermal stability compared to their linear analogues. The cyclopolymerization of this compound could yield novel poly(benzamide)s with interesting material properties.

The diallyl functionality also makes this compound a potential cross-linking agent . It can be incorporated into other polymers to form a three-dimensional network, thereby improving their mechanical properties, solvent resistance, and thermal stability. mdpi.com For example, it could be used to cross-link hydrogels, which are used in a variety of biomedical applications.

Furthermore, the development of benzamide-containing polymers is an active area of research. These polymers can exhibit a range of interesting properties, including high thermal stability and good mechanical strength. researchgate.netmdpi.com The incorporation of this compound into such polymers could lead to new materials with tailored properties for specific applications, such as high-performance plastics, coatings, and adhesives.

| Application Area | Potential Role of this compound |

| Polymer Synthesis | As a monomer for cyclopolymerization to produce novel polymers. |

| Cross-linking | To enhance the properties of other polymers by forming a network structure. |

| High-Performance Materials | As a building block for benzamide-containing polymers with high thermal and mechanical stability. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Diallyl-3-aminobenzamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves reacting 3-aminobenzamide with diallyl halides (e.g., diallyl bromide) under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Reaction optimization may include controlling stoichiometry (1:2 molar ratio of amine to diallyl halide), temperature (40–60°C), and solvent choice (e.g., DMF or THF). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm diallyl group integration (e.g., vinyl protons at δ 5.0–5.8 ppm) and amide bond formation.

- FT-IR : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch, if present).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]).

- X-ray Crystallography : For unambiguous confirmation of molecular geometry, if suitable crystals are obtained .

Q. What purification techniques are suitable for isolating this compound from reaction mixtures?

- Methodological Answer : After synthesis, column chromatography with gradient elution (e.g., 20–50% ethyl acetate in hexane) effectively separates the product from unreacted starting materials or byproducts. Recrystallization in ethanol/water (1:3 v/v) can further enhance purity. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is recommended .

Advanced Research Questions

Q. How can researchers design experiments to assess the biological activity of this compound against specific cellular targets?

- Methodological Answer :

- In Vitro Assays : Use MTT or resazurin-based viability assays to screen for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme Inhibition Studies : Evaluate interactions with enzymes (e.g., kinases) via fluorescence-based activity assays.

- Mechanistic Probes : Combine with siRNA knockdown or CRISPR-Cas9 to identify target pathways.

- Data Validation : Replicate results across multiple cell lines and use positive/negative controls (e.g., doxorubicin for cytotoxicity) .

Q. What strategies are recommended for resolving contradictions in reported biological activities of structurally similar benzamide derivatives?

- Methodological Answer :

- Structural Re-evaluation : Confirm compound identity and purity via NMR and HPLC to rule out batch variability.

- Comparative SAR Analysis : Compare substituent effects (e.g., diallyl vs. phenyl groups) using in silico tools (e.g., molecular docking).

- Experimental Replication : Reproduce studies under standardized conditions (e.g., identical cell culture media, passage numbers).

- Meta-Analysis : Use statistical tools to assess heterogeneity in published data (e.g., funnel plots for publication bias) .

Q. How can computational modeling be integrated with experimental data to predict the reactivity or interaction mechanisms of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with kinases) using software like GROMACS.

- QSAR Models : Corrogate substituent effects (e.g., diallyl group bulkiness) with bioactivity data to guide synthesis .

Q. In SAR studies, how does the positioning of diallyl groups in this compound influence its biochemical interactions compared to other substituents?

- Methodological Answer :

- Steric and Electronic Effects : Diallyl groups increase steric bulk and electron density at the amide nitrogen, potentially altering binding to hydrophobic pockets (e.g., in enzyme active sites).

- Comparative Analysis : Synthesize analogs with substituents at different positions (e.g., N,N-diethyl or N,N-diphenyl) and test activity. For example, replacing diallyl with phenyl groups (as in N,N-diphenyl-3-aminobenzamide) may reduce flexibility but enhance π-π stacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.